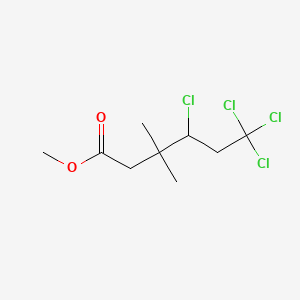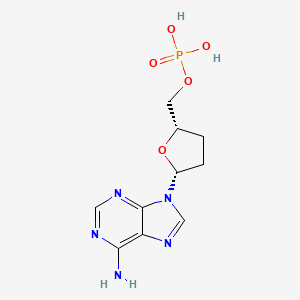![molecular formula C40H26N4O10S2Zn B1617668 zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate CAS No. 5410-93-5](/img/structure/B1617668.png)
zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is a complex organic compound known for its vibrant color and utility in various chemical applications. It is an azo dye, which means it contains the functional group R-N=N-R’, where R and R’ can be either aryl or alkyl. This compound is often used as an indicator in complexometric titrations, particularly for calcium and magnesium ions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 3-hydroxy-4-naphthalenesulfonic acid. The reaction conditions usually require an acidic medium and controlled temperatures to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as pH, temperature, and reactant concentrations. The final product is usually purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions
Zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The sulfonate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic medium.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Breakdown products including naphthoquinones.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
科学研究应用
Zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an indicator in complexometric titrations for calcium and magnesium ions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for potential antimicrobial and cytotoxic properties.
Industry: Utilized in dyeing processes and as a colorant in various products
作用机制
The mechanism of action of zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate primarily involves its ability to form complexes with metal ions. The azo group can coordinate with metal ions, altering the compound’s color and making it useful as an indicator. In biological systems, its antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes .
相似化合物的比较
Similar Compounds
Eriochrome Black T: Another azo dye used as an indicator in titrations.
Calconcarboxylic Acid: Similar in structure and used for similar applications.
Xylenol Orange: Used in complexometric titrations but has different metal ion affinities
Uniqueness
Zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate is unique due to its specific color change properties and its ability to form stable complexes with calcium and magnesium ions, making it particularly useful in analytical chemistry .
属性
CAS 编号 |
5410-93-5 |
|---|---|
分子式 |
C40H26N4O10S2Zn |
分子量 |
852.2 g/mol |
IUPAC 名称 |
zinc;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/2C20H14N2O5S.Zn/c2*23-16-10-9-12-5-1-2-6-13(12)19(16)21-22-20-15-8-4-3-7-14(15)18(11-17(20)24)28(25,26)27;/h2*1-11,23-24H,(H,25,26,27);/q;;+2/p-2 |
InChI 键 |
LZUCKTGEMRCUTH-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.[Zn+2] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O)O.[Zn+2] |
Key on ui other cas no. |
5410-93-5 |
相关CAS编号 |
2538-85-4 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzenediazonium, 5-[(butylamino)sulfonyl]-2-methoxy-](/img/structure/B1617591.png)


![Phenol, 2,2'-[1,2-cyclohexanediylbis(nitrilomethylidyne)]bis-](/img/structure/B1617595.png)

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-ethyl-](/img/structure/B1617598.png)
![Carbamic acid, [2-[ethyl(3-methylphenyl)amino]phenyl]-, ethyl ester](/img/structure/B1617599.png)





